5,5i difluoro Bapta(K+ Salt)

Description

BenchChem offers high-quality 5,5i difluoro Bapta(K+ Salt) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,5i difluoro Bapta(K+ Salt) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

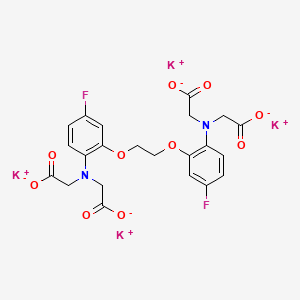

Molecular Formula |

C22H18F2K4N2O10 |

|---|---|

Molecular Weight |

664.8 g/mol |

IUPAC Name |

tetrapotassium;2-[2-[2-[2-[bis(carboxylatomethyl)amino]-5-fluorophenoxy]ethoxy]-N-(carboxylatomethyl)-4-fluoroanilino]acetate |

InChI |

InChI=1S/C22H22F2N2O10.4K/c23-13-1-3-15(25(9-19(27)28)10-20(29)30)17(7-13)35-5-6-36-18-8-14(24)2-4-16(18)26(11-21(31)32)12-22(33)34;;;;/h1-4,7-8H,5-6,9-12H2,(H,27,28)(H,29,30)(H,31,32)(H,33,34);;;;/q;4*+1/p-4 |

InChI Key |

XBUXXFVULDFAOM-UHFFFAOYSA-J |

Canonical SMILES |

C1=CC(=C(C=C1F)OCCOC2=C(C=CC(=C2)F)N(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[K+].[K+].[K+].[K+] |

Origin of Product |

United States |

Foundational & Exploratory

5,5'-difluoro BAPTA potassium salt dissociation constant (Kd)

Topic: 5,5'-difluoro BAPTA potassium salt dissociation constant (Kd) Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Electrophysiologists[1]

Physicochemical Profiling, Kd Determination, and Intracellular Applications[1]

Executive Summary: The "Medium Affinity" Niche

In the landscape of intracellular calcium buffering, 5,5'-difluoro BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid, 5,5'-difluoro derivative) occupies a critical "medium-affinity" niche.[1] While the parent compound BAPTA (Kd ~160 nM) is the gold standard for clamping calcium at resting physiological levels, and low-affinity derivatives like 5,5'-dibromo BAPTA (Kd ~1.6 µM) are used to buffer pathological loads, 5,5'-difluoro BAPTA exhibits a dissociation constant (Kd) of approximately 600–635 nM .[1][2]

This specific affinity makes it the reagent of choice for experiments requiring the maintenance of elevated basal calcium levels without saturating the buffer, or for "soft clamping" where rapid transients are blunted but not abolished.[1] This guide details the physicochemical properties of the potassium salt form—preferred for maintaining intracellular ionic homeostasis—and provides a self-validating protocol for determining its Kd in your specific experimental buffer.[1]

Physicochemical Profile & Comparative Metrics

The utility of 5,5'-difluoro BAPTA is defined by its thermodynamic stability constants relative to other chelators.[1] The potassium salt form (typically tetrapotassium) is highly water-soluble and distinct from the membrane-permeant AM ester form.[1]

Table 1: Comparative Dissociation Constants (Kd)

Values are approximate and dependent on ionic strength (I), pH, and Temperature (T).[1]

| Chelator Variant | Kd (Ca²⁺) @ 22°C, pH 7.2 | Affinity Class | Primary Application |

| 5,5'-Dimethyl BAPTA | ~40 nM | High | Total Ca²⁺ suppression; "Zero" Ca²⁺ calibration.[1] |

| BAPTA | ~160 nM | High/Standard | Clamping at resting [Ca²⁺]i; Fast buffering. |

| 5,5'-Difluoro BAPTA | ~635 nM | Medium | Buffering elevated [Ca²⁺]i; 19F NMR probes. |

| 5,5'-Dibromo BAPTA | ~1.6 µM | Low | Spatiotemporal buffering; Pathological Ca²⁺ loads.[1] |

| EGTA | ~150 nM (pH dependent) | High | Slow buffering; Steady-state clamping (pH sensitive).[1] |

Key Properties of the Potassium Salt:

-

Ionic Compatibility: The K⁺ salt is essential for patch-clamp internal solutions to mimic the high intracellular potassium concentration ([K⁺]i ~140 mM) without introducing non-physiological sodium loads.[1]

-

pH Insensitivity: Like the parent BAPTA, the 5,5'-difluoro derivative's Ca²⁺ affinity is relatively insensitive to pH changes between 7.0 and 7.4, unlike EGTA, which is highly pH-dependent.[1]

-

Selectivity: High selectivity for Ca²⁺ over Mg²⁺ (Kd for Mg²⁺ is typically in the millimolar range), preventing interference from physiological magnesium levels.[1]

Self-Validating Protocol: Empirical Kd Determination

Scientific Integrity Note: Relying on literature Kd values is a common source of experimental error.[1] Kd is sensitive to ionic strength and temperature.[1] You must validate the Kd in your specific experimental buffer.

Method: UV Spectrophotometric Titration

This protocol utilizes the spectral shift of the BAPTA chromophore upon calcium binding.[1]

Reagents:

-

Chelator Stock: 10 mM 5,5'-difluoro BAPTA K⁺ salt in dH₂O.[1]

-

Experimental Buffer: The exact buffer used in your physiology experiments (e.g., 130 mM K-Gluconate, 10 mM HEPES, pH 7.2).[1] Do not add EGTA or Ca²⁺ yet.

-

Standard CaCl₂: 100 mM or 1 M standard solution (commercially certified).[1]

Workflow:

-

Baseline Scan: Prepare a 50 µM solution of the chelator in your Experimental Buffer (2 mL volume).[1] Scan absorbance from 220 nm to 350 nm.[1] Note the isosbestic point and the peak absorbance (typically ~250-260 nm region).[1]

-

Zero Calcium (Free Form): Ensure the solution is calcium-free. If necessary, add a trace amount of polystyrene beads (Chelex) or a high-affinity scavenger to confirm the "zero" spectrum, then remove.[1] Record Absorbance (

).ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -

Saturation (Bound Form): Add excess CaCl₂ (e.g., final concentration 5 mM) to saturate the chelator.[1] Record Absorbance (

).ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -

Titration: In a fresh cuvette, titrate aliquots of CaCl₂ into the 50 µM chelator solution. After each addition, record the absorbance (

) at the wavelength of maximal change.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

Calculation:

The free calcium concentration

Plot

Visualizing the Workflow

The following diagram illustrates the logic flow for preparing and validating the chelator solution for electrophysiology.

Caption: Logic flow for selecting, verifying, and preparing 5,5'-difluoro BAPTA solutions for physiological assays.

Application Guide: Patch Clamp & Imaging

A. Patch Clamp (Whole-Cell Configuration)

When using 5,5'-difluoro BAPTA in the pipette solution, the goal is often to "clamp" calcium at a specific concentration while allowing for some local signaling flexibility.[1]

-

Preparation: Dissolve the tetrapotassium salt directly into the internal solution.

-

Osmolarity Check: The salt contributes to osmolarity. 10 mM of the K4-salt adds ~50 mOsm.[1] You must reduce the K-Gluconate or KCl concentration accordingly to maintain ~290 mOsm.[1]

-

The "Soft Clamp": Unlike EGTA (slow) or BAPTA (fast/high affinity), 5,5'-difluoro BAPTA allows for the resolution of larger calcium microdomains near channel mouths due to its lower affinity, preventing the "tunneling" effect seen with high-affinity buffers.[1]

B. 19F NMR Spectroscopy

A unique advantage of the fluoro-derivative is its utility in 19F NMR .[1]

-

Mechanism: The fluorine atoms experience a chemical shift upon calcium binding.[1]

-

Utility: This allows for the non-invasive measurement of free calcium concentration in bulk tissue or cell suspensions, as the ratio of the "free" and "bound" fluorine peaks provides a direct readout of

independent of dye bleaching or sequestration.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

References

-

Pethig, R., et al. (1989).[1][3] "On the dissociation constants of BAPTA-type calcium buffers." Cell Calcium, 10(7), 491-498.[1][3]

-

Biotium. (n.d.).[1] "5,5'-Difluoro BAPTA, Tetrapotassium Salt Product Information." Biotium Product Sheets.

-

Harrison, S. M., & Bers, D. M. (1987).[1] "The effect of temperature and ionic strength on the apparent Ca-affinity of EGTA and the analogous Ca-chelators BAPTA and dibromo-BAPTA."[1] Biochimica et Biophysica Acta (BBA), 925(2), 133-143.[1]

-

Thermo Fisher Scientific. (n.d.).[1] "Calcium Regulation Reagents - Technical Guide." Molecular Probes Handbook.

Sources

Calcium binding affinity of 5,5-difluoro BAPTA K+ salt

Technical Guide: Calcium Binding Affinity & Applications of 5,5'-Difluoro BAPTA Salt[1][2][3]

Executive Summary

5,5'-Difluoro BAPTA (1,2-bis(2-amino-5-fluorophenoxy)ethane-N,N,N',N'-tetraacetic acid) is a high-performance calcium chelator derived from the parent molecule BAPTA.[2] While standard BAPTA is the gold standard for buffering calcium in the 100–200 nM range, physiological events often drive cytosolic calcium (

At these concentrations, standard BAPTA becomes saturated and loses buffering capacity.[1] The 5,5'-Difluoro derivative solves this by introducing electron-withdrawing fluorine atoms, which lower the basicity of the chelating nitrogen atoms.[1][3] This results in a reduced affinity (higher

The Potassium (

Chemical Physics of Affinity

To utilize this chelator effectively, one must understand the structure-activity relationship driving its dissociation constant (

The Fluorine Effect

The binding pocket of BAPTA-like molecules relies on the donation of lone-pair electrons from two central nitrogen atoms and four carboxylate groups to the

-

Standard BAPTA: The nitrogen atoms are electron-rich, creating a tight bond (

nM).[1][3] -

5,5'-Difluoro BAPTA: Fluorine is highly electronegative.[1][3] When substituted at the 5,5' positions of the aromatic rings, it exerts an inductive withdrawal (-I effect) on the ring system.[1] This pulls electron density away from the nitrogen atoms, stabilizing their lone pairs and making them less available for coordination.[1][3]

-

Result: The energy barrier for

release is lowered, increasing the off-rate (

Comparative Affinity Table

The following table contrasts 5,5'-Difluoro BAPTA with related chelators under physiological conditions (pH 7.2, 22°C, 100 mM KCl).

| Chelator | Substituent Effect | Primary Utility | ||

| 5,5'-Dimethyl BAPTA | Electron Donating | ~40 nM | ~150 nM | Buffering resting levels to near-zero.[1] |

| BAPTA | Neutral (Reference) | ~160 nM | ~700 nM | General buffering of resting |

| 5,5'-Difluoro BAPTA | Weak Withdrawal | ~635 nM | ~705 nM | Buffering active signaling transients. |

| 5,5'-Dibromo BAPTA | Strong Withdrawal | ~1.6 | > 2.0 | Buffering pathological/high |

Critical Insight: Note that the affinity of 5,5'-Difluoro BAPTA is relatively insensitive to

background (635 nM vs 705 nM).[1][4] This magnesium insensitivity is a hallmark of BAPTA derivatives, distinguishing them from EGTA, which is heavily affected by pH and Mg.[1][3]

Experimental Methodology: Determination

Trustworthy data requires self-validating protocols. The following workflow describes how to determine the specific

Reagents & Setup

-

Chelator: 5,5'-Difluoro BAPTA Tetrapotassium Salt (dissolved to 10 mM stock in

).[1][3] -

Zero Ca Buffer: 10 mM MOPS, 100 mM KCl, 10 mM EGTA, pH 7.20.[1][3]

-

High Ca Buffer: 10 mM MOPS, 100 mM KCl, 10 mM

, pH 7.20.[1][3] -

Instrument: UV-Vis Spectrophotometer (Quartz cuvette required).[1]

The Titration Protocol

-

Baseline (Free Chelator): Prepare a solution of 50

M 5,5'-Difluoro BAPTA in Zero Ca Buffer . Scan absorbance from 220 nm to 350 nm. Record the peak ( -

Saturation (Ca-Bound): Prepare a solution of 50

M 5,5'-Difluoro BAPTA in High Ca Buffer . Scan absorbance.[1][3] Note the shift and new peak ( -

Titration: Create precise free calcium concentrations (

) ranging from 0 to 10 -

Measurement: Measure absorbance at two wavelengths: the isosbestic point (invariant) and the calcium-sensitive peak (289 nm).

Calculation Logic

Calculate the free calcium concentration using the Grynkiewicz equation adapted for single-wavelength absorbance (or ratio if using dual wavelength):

1Where:

- is the absorbance of the sample.[1]

- is the absorbance of the Ca-free sample.[1]

- is the absorbance of the Ca-saturated sample.[1]

Visualization of Workflow

The following diagram outlines the logical flow for validating the chelator's affinity before experimental use.

Figure 1: Step-by-step workflow for determining the dissociation constant (

Applications in Physiology: Patch Clamp

The most common application of 5,5'-Difluoro BAPTA K+ salt is in whole-cell patch clamp recording, where it is included in the pipette solution to buffer intracellular calcium.[1][3]

Why use the K+ Salt?

In whole-cell configuration, the pipette solution dialyzes the cytoplasm.[1][3]

-

Sodium (Na+) salts of BAPTA introduce unphysiological Na+ loads, potentially reversing the

exchanger (NCX) or altering action potential thresholds.[1][3] -

Potassium (K+) salts mimic the natural cytosolic cation environment (~140 mM K+), maintaining physiological electrochemical gradients.[1][3]

Buffering Capacity & "Clamping"

Unlike EGTA, which has a slow on-rate (

-

Low Concentration (0.1 - 0.5 mM): Allows local calcium domains to form; does not block fast transmitter release.[1]

-

High Concentration (10 - 20 mM): "Clamps" calcium globally and locally.[1] Used to silence calcium-dependent currents (e.g.,

).[1][3]

Calculating Free Calcium in Pipette Solution

To set a specific resting

Example Recipe for

Troubleshooting & Quality Control

Solubility Issues

The tetrapotassium salt is highly hygroscopic.[1]

-

Solution: Store desiccated at -20°C. Allow the vial to warm to room temperature before opening to prevent condensation. Dissolve in water first to create a concentrated stock (e.g., 100 mM) before adding to ionic buffers, as high ionic strength can sometimes slow dissolution.[1][3]

pH Sensitivity

While BAPTA is less pH-sensitive than EGTA, the

-

Rule: Ensure your experimental pH matches the pH at which the

was determined (usually 7.2). A drop to pH 6.8 (ischemic conditions) will increase the

Experimental Artifacts

-

False Negatives: If using 5,5'-Difluoro BAPTA to block a process, ensure the concentration is sufficient (>5 mM) to outcompete endogenous buffers.[1][3]

-

Spectral Interference: If performing simultaneous fluorescence imaging (e.g., Fura-2), be aware that high concentrations of BAPTA derivatives can absorb UV light, potentially acting as an inner filter, though 5,5'-Difluoro BAPTA is generally non-fluorescent.[1][3]

Visualizing the Buffering Landscape

The diagram below illustrates where 5,5'-Difluoro BAPTA fits in the spectrum of calcium regulation, highlighting its specific niche between "Resting" and "Pathological" calcium levels.

Figure 2: The Calcium Buffering Landscape. 5,5'-Difluoro BAPTA occupies the critical "Active Signaling" window where standard BAPTA fails due to saturation.[1]

References

-

Thermo Fisher Scientific. (n.d.).[1][3] Table 19.7: Ca2+ affinities of BAPTA chelators. Molecular Probes User Manual.[1][3] Link

-

Pethig, R., et al. (1989).[1][3] On the dissociation constants of BAPTA-type calcium buffers. Cell Calcium, 10(7), 491-498.[1][3] (Foundational study on BAPTA derivative affinities).

-

Biotium. (n.d.).[1][3][2] 5,5'-Difluoro BAPTA, Tetrapotassium Salt Product Sheet.[1][4][3]Link[1][3]

-

Tsien, R. Y. (1980).[1][3][5] New calcium indicators and buffers with high selectivity against magnesium and protons: design, synthesis, and properties of prototype structures.[1] Biochemistry, 19(11), 2396-2404.[1] Link

-

Neher, E. (1998).[1][3] Usefulness and limitations of linear approximations to the buffering of intracellular calcium.[1][3] Cell Calcium, 24(5-6), 345-357.[1][3] (Core theory for patch clamp buffering).

Sources

- 1. interchim.fr [interchim.fr]

- 2. thomassci.com [thomassci.com]

- 3. Chelators, Calibration Buffers, Ionophores and Cell-Loading Reagents—Section 19.8 | Thermo Fisher Scientific - SG [thermofisher.com]

- 4. Ca2+ affinities of BAPTA chelators—Table 19.7 | Thermo Fisher Scientific - TW [thermofisher.com]

- 5. New calcium indicators and buffers with high selectivity against magnesium and protons: design, synthesis, and properties of prototype structures - PubMed [pubmed.ncbi.nlm.nih.gov]

Part 1: Chemical Architecture and Physicochemical Properties

An In-Depth Technical Guide on the Chemical Structure and Properties of 5,5'-Difluoro BAPTA

Executive Summary

5,5'-Difluoro BAPTA (1,2-bis(2-amino-5-fluorophenoxy)ethane-N,N,N',N'-tetraacetic acid) represents a critical evolution in the BAPTA family of calcium chelators. By introducing electron-withdrawing fluorine atoms at the 5,5' positions of the aromatic rings, the molecule achieves two distinct physicochemical advantages over its parent compound: a reduced affinity for calcium (

This guide details the structural thermodynamics, spectroscopic properties, and experimental protocols for utilizing 5,5'-Difluoro BAPTA in quantitative intracellular calcium (

Structural Determinants of Affinity

The core structure of BAPTA is modeled after EGTA but replaces the methylene backbone with aromatic rings to increase selectivity for

In 5,5'-Difluoro BAPTA , the substitution of hydrogen with fluorine (a highly electronegative halogen) on the aromatic rings alters the electron density of the nitrogen donors involved in chelation.

-

Inductive Effect: The fluorine atoms exert an inductive withdrawal of electron density from the aniline nitrogens.

-

Result: This lowers the basicity of the nitrogen lone pairs, thereby weakening the metal-ligand coordinate bond.

-

Thermodynamic Consequence: The dissociation constant (

) increases from ~160 nM (BAPTA) to ~635 nM (5,5'-Difluoro BAPTA). This shift is advantageous for measuring calcium in cells with higher resting levels or during high-amplitude transients, preventing "saturation blinding" common with high-affinity buffers.

Solubility and Stability[2]

-

Salt Form (

Salt): Highly water-soluble; cell-impermeant. Used for calibration buffers or microinjection. -

AM Ester Form: Acetoxymethyl ester derivative; hydrophobic and cell-permeant.[2] Once intracellular, ubiquitous esterases cleave the AM groups, trapping the anionic chelator within the cytosol.

Table 1: Physicochemical Comparison

| Property | BAPTA (Parent) | 5,5'-Difluoro BAPTA |

| Molecular Weight (Free Acid) | 476.4 g/mol | ~512.4 g/mol |

| ~160 nM | ~635 nM (0.64 µM) | |

| > 10 mM | > 10 mM (High Selectivity) | |

| NMR Active Nucleus | ||

| Spectral Shift ( | UV shift | ~0.8 – 1.0 ppm ( |

| Exchange Regime | N/A (Optical) | Slow Exchange (Distinct Peaks) |

Part 2: NMR Spectroscopic Applications

The primary utility of 5,5'-Difluoro BAPTA lies in

The Slow Exchange Advantage

In the slow exchange limit, the lifetime of the Ca-Chelator complex is longer than the reciprocal of the frequency difference between the free and bound states.

-

Observation: Two distinct resonances are observed in the NMR spectrum: one for the free chelator (

) and one for the calcium-bound complex ( -

Quantification: The concentration of free calcium is determined ratiometrically by the integrals (areas) of these two peaks, independent of dye concentration, path length, or leakage.

Equation 1: Ratiometric Calcium Determination

Chemical Shift Mechanism

Upon binding calcium, the conformation of the BAPTA backbone twists, altering the magnetic environment of the fluorine nuclei. This results in an upfield shift (typically ~0.8 to 1.0 ppm) of the

Figure 1: Mechanism of

Part 3: Experimental Protocols

Cell Loading with 5,5'-Difluoro BAPTA-AM

Objective: Non-invasive loading of the chelator into intact cells for cytosolic calcium monitoring.

Reagents:

-

5,5'-Difluoro BAPTA-AM (dissolved in anhydrous DMSO to 10 mM stock).

-

Pluronic F-127 (20% w/v in DMSO) – Dispersing agent.

-

Physiological Saline Solution (PSS) or Culture Media (Serum-free).

Step-by-Step Workflow:

-

Preparation of Loading Solution:

-

Mix 5 µL of 10 mM BAPTA-AM stock with 5 µL of 20% Pluronic F-127. Vortex vigorously.

-

Dilute this mixture into 5 mL of serum-free media/PSS to achieve a final concentration of ~10 µM.

-

Note: Serum proteins can bind the AM ester and reduce loading efficiency; serum-free is critical.

-

-

Incubation:

-

Incubate cells (e.g., perfused heart, cell suspension) in the loading solution for 30–60 minutes at room temperature (20–25°C).

-

Tip: Avoid 37°C if possible, as it may promote sequestration of the dye into organelles (compartmentalization).

-

-

Wash and De-esterification:

-

Remove loading solution. Wash cells 3x with fresh PSS containing 1-2% BSA (to scavenge extracellular AM ester).

-

Incubate in fresh PSS for an additional 20–30 minutes to allow complete intracellular hydrolysis of the AM esters.

-

-

Validation:

-

Verify hydrolysis by checking for the shift in spectral properties or lack of leakage.

-

In Situ Calibration (NMR)

To ensure the

-

Baseline Scan: Acquire

NMR spectrum of loaded cells to establish resting -

Saturation (

): Perfuse with PSS containing an ionophore (e.g., Ionomycin 5 µM) and high -

Zero Calcium (

): Perfuse with

Figure 2: Experimental Workflow for Cell Loading and Data Acquisition.

Part 4: Biological Applications and Case Studies

1. Intracellular Calcium in Perfused Hearts

5,5'-Difluoro BAPTA has been extensively used to measure

-

Advantage: The

signal penetrates tissue depth better than optical fluorescence, and the ratiometric nature eliminates artifacts from heart motion (beating). -

Observation: Studies have shown a resting

of ~104 nM, rising significantly during ischemia.[5]

2. Heavy Metal Interference Studies

While highly selective for Ca over Mg, BAPTA derivatives can bind heavy metals like

-

Differentiation: The chemical shift induced by

is often distinct from

References

-

Smith, G. A., et al. (1983).[6] Design of new calcium indicators and buffers with high selectivity against magnesium and protons: design, synthesis, and properties of prototype structures. Proceedings of the National Academy of Sciences, 80(23), 7178–7182.

-

Marban, E., et al. (1987). Intracellular free calcium concentration measured with 19F NMR spectroscopy in intact ferret hearts. Proceedings of the National Academy of Sciences, 84(16), 6005–6009.

-

Metcalfe, J. C., et al. (1985). 19F NMR measurements of intracellular free calcium concentrations in human erythrocytes. Cell Calcium, 6(1-2), 183-195.

-

Biotium. (n.d.). 5,5'-Difluoro BAPTA Product Information and Kd Data. Biotium Technical Support.

-

Pethig, R., et al. (1989). Zinc forms complexes with higher kinetical stability than calcium, 5-F-BAPTA as a good example.[7] Biochemical and Biophysical Research Communications, 165(2), 838-844.[7]

Sources

- 1. New calcium indicators and buffers with high selectivity against magnesium and protons: design, synthesis, and properties of prototype structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. interchim.fr [interchim.fr]

- 3. journals.physiology.org [journals.physiology.org]

- 4. Design and properties of new 19F NMR Ca2+ indicators: modulation of the affinities of BAPTA derivatives via alkylation - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. Intracellular free calcium concentration measured with 19F NMR spectroscopy in intact ferret hearts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. adipogen.com [adipogen.com]

- 7. Zinc forms complexes with higher kinetical stability than calcium, 5-F-BAPTA as a good example - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating Intracellular Calcium Dynamics: A Comparative Analysis of 5,5'-difluoro BAPTA and BAPTA as Calcium Buffers

An In-Depth Technical Guide:

This guide provides a detailed exploration of two critical tools in the study of intracellular calcium (Ca²⁺) signaling: BAPTA and its fluorinated derivative, 5,5'-difluoro BAPTA. We will delve into the fundamental principles of calcium buffering, compare the distinct properties of these two chelators, and provide actionable protocols for their application in research settings. This document is intended for researchers, scientists, and drug development professionals who require a nuanced understanding of how to select and utilize these compounds to precisely control and measure intracellular Ca²⁺ dynamics.

The Central Role of Calcium Signaling and the Necessity of Buffering

Intracellular Ca²⁺ is a ubiquitous second messenger that governs a vast array of cellular processes, from gene transcription and proliferation to muscle contraction and apoptosis. Cells maintain a steep electrochemical gradient, with cytosolic free Ca²⁺ concentrations at rest typically around 100 nM, while extracellular levels are in the millimolar range (1-2 mM). This gradient allows for rapid and localized Ca²⁺ transients, or "signals," in response to various stimuli.

The precise spatial and temporal control of these Ca²⁺ signals is paramount. To achieve this, cells employ a sophisticated system of endogenous Ca²⁺ buffers, including proteins like calmodulin and parvalbumin, as well as organelles such as the endoplasmic reticulum and mitochondria. These buffers bind free Ca²⁺, shaping the amplitude, duration, and spatial spread of Ca²⁺ signals.

In experimental contexts, synthetic Ca²⁺ chelators are indispensable tools for dissecting these complex signaling pathways. By introducing an exogenous buffer with known properties, researchers can clamp Ca²⁺ at specific concentrations, prevent Ca²⁺-dependent events, or measure resting and dynamic Ca²⁺ levels. The choice of the right chelator is critical and depends on the specific scientific question being addressed.

BAPTA: The Archetypal "Fast" Calcium Buffer

BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) is a widely used Ca²⁺ chelator that has been a mainstay in cell biology for decades. Its popularity stems from several key characteristics:

-

High Selectivity for Ca²⁺: BAPTA exhibits a significant preference for Ca²⁺ over other divalent cations like magnesium (Mg²⁺), which is present at much higher concentrations in the cytosol. This selectivity ensures that it primarily buffers Ca²⁺ without perturbing other ion-dependent processes.

-

Rapid Binding Kinetics: A defining feature of BAPTA is its fast on-rate for Ca²⁺ binding. Unlike the endogenous buffer calmodulin or the chelator EGTA, BAPTA's binding and dissociation rates are largely independent of pH in the physiological range (pH 6.5-7.5). This makes it an effective "fast buffer," capable of rapidly capturing Ca²⁺ ions as they enter the cytosol, thus preventing their interaction with downstream effectors.

-

pH Insensitivity: The carboxyl groups of BAPTA have a lower pKa compared to those of EGTA. Consequently, its affinity for Ca²⁺ is less sensitive to changes in intracellular pH, providing more consistent buffering under varying physiological conditions.

These properties make BAPTA an excellent choice for applications requiring the rapid suppression of Ca²⁺ transients to investigate the necessity of a Ca²⁺ signal for a particular cellular event.

5,5'-difluoro BAPTA: A Higher Affinity Variant for Precise Calcium Control

5,5'-difluoro BAPTA is a derivative of BAPTA where fluorine atoms are substituted at the 5 and 5' positions of the benzene rings. This modification has a profound impact on the molecule's electronic properties and, consequently, its Ca²⁺ binding affinity.

The electron-withdrawing nature of the fluorine atoms decreases the basicity of the aniline nitrogen atoms that are involved in Ca²⁺ coordination. This seemingly counterintuitive change ultimately results in a lower dissociation constant (Kd) for Ca²⁺, meaning it binds Ca²⁺ more tightly than its non-fluorinated counterpart.

The primary advantage of 5,5'-difluoro BAPTA lies in its higher affinity for Ca²⁺. This allows it to buffer Ca²⁺ to lower resting levels than BAPTA at equivalent concentrations. This is particularly useful in studies where it is necessary to investigate the cellular response to very low Ca²⁺ concentrations or to more effectively clamp Ca²⁺ near resting levels in the face of a strong influx.

Comparative Analysis: 5,5'-difluoro BAPTA vs. BAPTA

The choice between these two chelators hinges on the specific experimental requirements, particularly the desired level of Ca²⁺ buffering and the anticipated magnitude of the Ca²⁺ signal.

| Property | BAPTA | 5,5'-difluoro BAPTA | Rationale for Difference |

| Dissociation Constant (Kd) for Ca²⁺ | ~110 nM | ~270 nM | The electron-withdrawing fluorine atoms in 5,5'-difluoro BAPTA increase the acidity of the chelating carboxyl groups, leading to a stronger interaction with Ca²⁺ and thus a lower Kd. |

| Binding Kinetics | Fast | Fast | Both chelators share the same core structure, resulting in rapid on and off rates for Ca²⁺ binding. |

| pH Sensitivity | Relatively insensitive in the physiological range | Relatively insensitive in the physiological range | The core BAPTA structure is responsible for the relative pH insensitivity of Ca²⁺ binding. |

| Selectivity (Ca²⁺ vs. Mg²⁺) | High | High | Both molecules maintain a high degree of selectivity for Ca²⁺ over Mg²⁺. |

| Primary Application | Rapidly buffering large Ca²⁺ transients. | Clamping Ca²⁺ at very low resting levels; buffering moderate Ca²⁺ signals with high precision. | The differing affinities dictate their optimal use cases. |

This table summarizes the key distinctions and provides a clear framework for selecting the appropriate chelator for a given experiment.

Experimental Protocol: Characterization of Calcium Buffering Capacity in vitro

To empirically determine and compare the Ca²⁺ buffering capacity of BAPTA and 5,5'-difluoro BAPTA, a titration experiment using a Ca²⁺-sensitive fluorescent indicator can be performed. This protocol outlines a general procedure.

Materials:

-

BAPTA and 5,5'-difluoro BAPTA stock solutions (e.g., 10 mM in DMSO or aqueous buffer)

-

Calcium-sensitive fluorescent indicator (e.g., Fura-2, Indo-1)

-

Calcium chloride (CaCl₂) standard solution (e.g., 10 mM)

-

EGTA-buffered Ca²⁺ standards (for calibration)

-

pH-buffered experimental solution (e.g., MOPS or HEPES-based buffer, pH 7.2)

-

Fluorometer or fluorescence plate reader

Procedure:

-

Calibration Curve:

-

Prepare a series of Ca²⁺ standards with known free Ca²⁺ concentrations using a Ca²⁺-EGTA buffer system.

-

Add the chosen fluorescent indicator to each standard.

-

Measure the fluorescence intensity (or ratio for ratiometric dyes like Fura-2) for each standard to generate a calibration curve.

-

-

Titration of Chelators:

-

Prepare a solution containing the fluorescent indicator in the pH-buffered experimental solution.

-

Add a known concentration of BAPTA or 5,5'-difluoro BAPTA to the solution.

-

Incrementally add small, known volumes of the CaCl₂ standard solution.

-

After each addition, allow the solution to equilibrate and then measure the fluorescence.

-

-

Data Analysis:

-

Use the calibration curve to convert the measured fluorescence values into free Ca²⁺ concentrations.

-

Plot the free Ca²⁺ concentration as a function of the total Ca²⁺ added.

-

The resulting curve will show the buffering range of the chelator. The dissociation constant (Kd) can be calculated by fitting the data to a binding isotherm (e.g., the Hill equation).

-

Diagram of Experimental Workflow:

Caption: Workflow for in vitro characterization of chelator calcium buffering capacity.

Practical Considerations and Best Practices

-

Loading Cells: Both BAPTA and 5,5'-difluoro BAPTA are typically loaded into cells using their acetoxymethyl (AM) ester forms (BAPTA-AM, 5,5'-difluoro BAPTA-AM). These membrane-permeant versions are cleaved by intracellular esterases, trapping the active chelator in the cytosol. Incomplete de-esterification can lead to compartmentalization and inaccurate results.

-

Concentration Effects: The concentration of the exogenous buffer used will significantly impact the intracellular Ca²⁺ dynamics. It is crucial to use the lowest effective concentration to minimize off-target effects and cellular stress.

-

Combined Use with Indicators: When using these buffers in conjunction with Ca²⁺ indicators, it is important to consider their respective affinities and concentrations. The presence of a high-affinity buffer can compete with the indicator for Ca²⁺ binding, potentially altering the indicator's response.

-

Controls are Critical: Appropriate controls are essential for interpreting data. These may include cells loaded with the indicator alone, vehicle controls, and experiments designed to confirm that the observed effects are indeed due to Ca²⁺ buffering.

Conclusion: Making an Informed Choice

The selection between 5,5'-difluoro BAPTA and BAPTA is not a matter of one being universally "better" than the other. Instead, the optimal choice is dictated by the specific biological question at hand.

-

Choose BAPTA when: The primary goal is to rapidly buffer large and fast Ca²⁺ transients to determine the necessity of a Ca²⁺ signal for a downstream event.

-

Choose 5,5'-difluoro BAPTA when: The experimental aim is to clamp the intracellular Ca²⁺ concentration at a very low level or to precisely buffer smaller, more subtle Ca²⁺ fluctuations.

A thorough understanding of their distinct Ca²⁺ binding affinities, coupled with careful experimental design and appropriate controls, will enable researchers to effectively harness the power of these chelators to unravel the complexities of intracellular Ca²⁺ signaling.

References

-

Tsien, R. Y. (1980). New calcium indicators and buffers with high selectivity against magnesium and protons: design, synthesis, and properties of prototype structures. Biochemistry, 19(11), 2396–2404. [Link]

-

Pethig, R., Kuhn, M., Payne, R., Adler, E., Chen, T. H., & Jaffe, L. F. (1989). On the dissociation constants of BAPTA-type calcium buffers. Cell Calcium, 10(8), 491–498. [Link]

An In-depth Technical Guide to 5,5'-Difluoro BAPTA Tetrapotassium Salt: Properties, Applications, and Methodologies

This guide provides a comprehensive overview of 5,5'-difluoro BAPTA tetrapotassium salt, a crucial tool for researchers and scientists in the fields of cell biology, neuroscience, and drug development. We will delve into its fundamental properties, explore its primary applications in calcium buffering and measurement, and provide detailed, field-proven protocols to ensure experimental success.

Core Concepts: Understanding BAPTA and its Significance

The regulation of intracellular calcium concentration ([Ca²⁺]i) is fundamental to a vast array of cellular processes, from signal transduction and muscle contraction to apoptosis. To investigate these phenomena, scientists rely on tools that can precisely control and measure [Ca²⁺]i. BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) and its derivatives are a class of calcium chelators that have become indispensable for such studies.

Derived from EGTA, BAPTA exhibits a high selectivity for Ca²⁺ over other divalent cations like magnesium (Mg²⁺), a crucial feature given the high intracellular concentration of Mg²⁺.[1] A key advantage of BAPTA over older chelators like EGTA is its relative insensitivity to pH changes within the physiological range.[2] Furthermore, BAPTA's kinetics of Ca²⁺ binding and release are significantly faster than those of EGTA, making it more suitable for studying rapid calcium transients.[1]

Physicochemical Properties of 5,5'-Difluoro BAPTA Tetrapotassium Salt

The 5,5'-difluoro derivative of BAPTA possesses specific characteristics that make it particularly valuable for certain applications. The tetrapotassium salt form ensures high water solubility.

| Property | Value | Source(s) |

| Molecular Weight | 664.78 g/mol | N/A |

| Molecular Formula | C₂₂H₁₈F₂K₄N₂O₁₀ | N/A |

| CAS Number | 152290-47-6 | N/A |

| Appearance | White to off-white solid | [3] |

| Solubility | Soluble in water | [3] |

| Storage | Store at 4°C, desiccated and protected from light | [3] |

| Calcium Dissociation Constant (Kd) | ~635 nM (in the absence of Mg²⁺) | [2] |

Primary Application: A Superior Tool for ¹⁹F NMR-based Calcium Measurement

While fluorescent calcium indicators are widely used, they can be prone to issues like photobleaching, and their signals can be affected by cellular autofluorescence. 5,5'-difluoro BAPTA offers a powerful alternative through the use of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.[4]

The fluorine atoms on the BAPTA backbone provide a distinct NMR signal. Upon chelation of Ca²⁺, the chemical environment of these fluorine atoms changes, resulting in a significant shift in their ¹⁹F NMR resonance.[5][6] This allows for the direct and quantitative measurement of both the free and Ca²⁺-bound forms of the chelator, from which the free intracellular calcium concentration can be precisely calculated.[6]

Causality Behind the Experimental Choice: Why ¹⁹F NMR with 5,5'-Difluoro BAPTA?

-

High Signal-to-Noise Ratio: The ¹⁹F nucleus has a high gyromagnetic ratio and is 100% naturally abundant, leading to strong NMR signals.

-

Minimal Background Interference: Biological systems have negligible endogenous fluorine, resulting in a clean background for ¹⁹F NMR measurements.[4]

-

Quantitative Accuracy: The distinct signals for the bound and unbound states allow for a ratiometric analysis, providing a more accurate quantification of [Ca²⁺]i compared to some intensity-based fluorescent dyes.[6]

-

Insensitivity to Environmental Factors: ¹⁹F NMR measurements are generally less susceptible to pH fluctuations and the presence of other ions compared to some fluorescent indicators.[6]

Caption: Principle of ¹⁹F NMR Ca²⁺ detection with 5,5'-difluoro BAPTA.

Experimental Protocols

Preparation of Calcium Buffers

Creating accurate calcium buffers is critical for calibrating calcium indicators and for in vitro experiments requiring a defined free Ca²⁺ concentration. The following protocol provides a general guideline. For precise applications, it is highly recommended to experimentally verify the free Ca²⁺ concentration using a calcium-selective electrode.[7]

Step-by-Step Methodology:

-

Prepare Stock Solutions:

-

1 M CaCl₂ Solution: Dissolve high-purity CaCl₂ in deionized water.

-

100 mM 5,5'-Difluoro BAPTA Tetrapotassium Salt Solution: Dissolve the salt in a suitable buffer (e.g., 100 mM KCl, 30 mM MOPS, pH 7.2).

-

-

Determine Free Ca²⁺ Concentration: Utilize a calcium buffer calculator program (e.g., MaxChelator) to determine the required volumes of your stock solutions to achieve the desired free Ca²⁺ concentration.[8] Input the known concentrations of your stocks, the desired final volume, and the relevant experimental conditions (pH, temperature, ionic strength).

-

Prepare the Buffer: In a clean vessel, combine the calculated volumes of the buffer solution, the 5,5'-difluoro BAPTA stock, and the CaCl₂ stock. Ensure thorough mixing.

-

Verification (Recommended): Use a calibrated calcium-selective electrode to confirm the free Ca²⁺ concentration of your prepared buffer.[7]

Causality and Self-Validation:

-

Purity of Reagents: The accuracy of your calcium buffer is highly dependent on the purity of the CaCl₂ and the chelator. Use the highest purity reagents available.[9]

-

pH and Temperature: The Ca²⁺ binding affinity of BAPTA derivatives can be influenced by pH and temperature.[10] Prepare and use your buffers at the same pH and temperature as your experiment.

-

Ionic Strength: The ionic strength of the solution can affect the activity of the ions and thus the apparent dissociation constant. Maintain a consistent ionic strength across your experiments.[10]

Caption: A streamlined workflow for preparing accurate calcium buffers.

Loading Cells with 5,5'-Difluoro BAPTA-AM for Intracellular Measurements

The tetrapotassium salt of 5,5'-difluoro BAPTA is membrane-impermeant.[11] To introduce the chelator into the cytoplasm of living cells, the acetoxymethyl (AM) ester form is used.[3] The lipophilic AM groups allow the molecule to cross the cell membrane. Once inside the cell, cytosolic esterases cleave the AM groups, trapping the active, membrane-impermeant form of the chelator in the cytoplasm.[12]

Step-by-Step Methodology:

-

Prepare Stock Solution: Dissolve 5,5'-difluoro BAPTA-AM in anhydrous dimethyl sulfoxide (DMSO) at a concentration of 1-10 mM.

-

Prepare Loading Buffer: Dilute the stock solution into a suitable physiological buffer (e.g., Hanks' Balanced Salt Solution) to a final concentration typically in the range of 1-10 µM. The addition of a non-ionic detergent like Pluronic® F-127 (at a final concentration of ~0.02%) can aid in the dispersion of the AM ester in the aqueous buffer.[2]

-

Cell Loading: Replace the cell culture medium with the loading buffer and incubate the cells for 30-60 minutes at 37°C. The optimal loading time and concentration may vary depending on the cell type and should be determined empirically.

-

Wash and De-esterification: After loading, wash the cells with fresh physiological buffer to remove extracellular dye. Incubate the cells for an additional 30 minutes to allow for complete de-esterification of the AM ester by intracellular esterases.

-

Proceed with Experiment: The cells are now loaded with 5,5'-difluoro BAPTA and are ready for ¹⁹F NMR analysis.

Causality and Self-Validation:

-

Incomplete De-esterification: Incomplete cleavage of the AM groups will result in a non-functional chelator and a lack of a calcium-sensitive ¹⁹F NMR signal. Ensure sufficient incubation time after washing. A simple test for AM ester degradation can be performed in a fluorometer.[13]

-

Cell Health: High concentrations of the AM ester or prolonged loading times can be toxic to cells. Monitor cell viability throughout the experiment.

-

Compartmentalization: In some cell types, AM esters can be sequestered into organelles. This can be assessed by microscopy if a fluorescent version of the indicator is available.

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Inaccurate free Ca²⁺ concentration in prepared buffers. | Impure reagents, incorrect pH or temperature, inaccurate stock solution concentrations. | Use high-purity reagents. Verify the pH and temperature of your solutions. Accurately determine the concentration of your stock solutions. Experimentally verify the final free Ca²⁺ concentration with a selective electrode.[7][9] |

| Low ¹⁹F NMR signal from loaded cells. | Inefficient cell loading, incomplete de-esterification, cell death. | Optimize loading concentration and time. Increase the de-esterification period. Check cell viability. |

| Off-target effects observed. | BAPTA can have effects independent of its calcium chelation properties.[14] Calcium indicators can act as buffers, altering cellular calcium dynamics.[15] | Use the lowest effective concentration of the chelator. Perform control experiments with other chelators (e.g., EGTA) to distinguish between chelation-dependent and independent effects.[14] Be mindful of the buffering capacity of the introduced chelator and its potential impact on the signaling pathways under investigation.[15] |

Conclusion

5,5'-difluoro BAPTA tetrapotassium salt is a powerful and versatile tool for the precise control and measurement of calcium ions in biological systems. Its high selectivity for calcium, relative insensitivity to pH, and unique properties for ¹⁹F NMR spectroscopy make it an invaluable asset for researchers. By understanding the principles behind its use and adhering to rigorous experimental protocols, scientists can leverage this compound to gain deeper insights into the intricate role of calcium in health and disease.

References

-

Interchim. (n.d.). BAPTA Ca2+ Indicators. Retrieved from [Link]

- McGuigan, J. A., Lüthi, D., & Buri, A. (1991). Calcium buffer solutions and how to make them: A do it yourself guide. Canadian Journal of Physiology and Pharmacology, 69(11), 1733–1749.

- McGuigan, J. A., Lüthi, D., & Buri, A. (1991). Calcium buffer solutions and how to make them: a do it yourself guide. Canadian journal of physiology and pharmacology, 69(11), 1733–1749.

-

LCGC International. (2002). Buffer Preparation — Hints, Tips and Common Errors. Retrieved from [Link]

- Marban, E., Kitakaze, M., Kusuoka, H., Porterfield, J. K., Yue, D. T., & Chacko, V. P. (1990). Intracellular free calcium concentration measured with 19F NMR spectroscopy in intact ferret hearts.

- Bers, D. M., Patton, C. W., & Nuccitelli, R. (2010). A practical guide to the preparation of Ca2+ buffers. Methods in cell biology, 99, 1–26.

-

Helmchen, F., Lütcke, H., & Marguet, A. (2010). A practical guide to the preparation of Ca2+ buffers. ResearchGate. Retrieved from [Link]

-

Virág, L., Varró, A., & Papp, J. G. (2000). Effect of the intracellular calcium concentration chelator BAPTA acetoxy-methylester on action potential duration in canine ventricular myocytes. ResearchGate. Retrieved from [Link]

- McMahon, S. M., & Jackson, M. B. (2018). An Inconvenient Truth: Calcium Sensors Are Calcium Buffers. Neuron, 97(1), 26–29.

- Girstmair, J., Puno, M. R., & Juen, M. A. (2021). Chemical synthesis and purification of a non-hydrolyzable CTP analog CTPγS. bioRxiv.

- Lytton, J., & sniffing, M. (2024). Calcium chelation independent effects of BAPTA on endogenous ANO6 channels in HEK293T cells. PubMed.

- Smith, G. A., Hesketh, R. T., Metcalfe, J. C., Feeney, J., & Morris, P. G. (1983). Intracellular calcium measurements by 19F NMR of fluorine-labeled chelators.

- Spandidos Publications. (2024). Elimination of intracellular Ca 2+ overload by BAPTA‑AM liposome nanoparticles: A promising treatment for acute pancreatitis.

- Wang, Y., Zhang, Y., & Chen, Y. (2023). Intracellular calcium imaging for agonist screening. Biophysics Reports, 9(4), 317-324.

-

Millipore. (n.d.). BAPTA, Tetrasodium Salt. Retrieved from [Link]

-

MoBio. (2015, March 15). Measuring Intracellular Calcium with Fluo-4 Part 4 [Video]. YouTube. [Link]

Sources

- 1. Chelators, Calibration Buffers, Ionophores and Cell-Loading Reagents—Section 19.8 | Thermo Fisher Scientific - SG [thermofisher.com]

- 2. interchim.fr [interchim.fr]

- 3. thomassci.com [thomassci.com]

- 4. adipogen.com [adipogen.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Intracellular calcium measurements by 19F NMR of fluorine-labeled chelators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Calcium buffer solutions and how to make them: a do it yourself guide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. medchemexpress.com [medchemexpress.com]

- 12. International Journal of Molecular Medicine [spandidos-publications.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. Calcium chelation independent effects of BAPTA on endogenous ANO6 channels in HEK293T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. An Inconvenient Truth: Calcium Sensors Are Calcium Buffers - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Low-Affinity Calcium Chelators for Physiological Research

Introduction: The Critical Role of Calcium and the Need for Precise Measurement

Calcium (Ca²⁺) is a ubiquitous and versatile second messenger that governs a vast array of physiological processes, from muscle contraction and neurotransmitter release to gene transcription and apoptosis.[1] The ability of a single ion to orchestrate such diverse functions lies in the cell's sophisticated machinery for creating spatially and temporally complex Ca²⁺ signals. To dissect these intricate signaling pathways, researchers require tools that can accurately measure and manipulate intracellular Ca²⁺ concentrations without significantly perturbing the very events they seek to study. This is where low-affinity calcium chelators become indispensable.

While high-affinity indicators are suitable for measuring the low Ca²⁺ levels found in the cytosol of resting cells, they can become saturated during periods of high calcium influx, failing to accurately report the peak of a Ca²⁺ transient. Furthermore, high-affinity chelators can act as significant Ca²⁺ buffers, dampening the physiological signal.[2][3] Low-affinity chelators, in contrast, are designed to overcome these limitations. Their lower binding affinity for Ca²⁺ allows them to accurately measure the high concentrations of Ca²⁺ that occur within subcellular compartments or during intense cellular activity, providing a more faithful representation of the underlying biological events.[4]

This guide provides a comprehensive overview of low-affinity calcium chelators, detailing their properties, applications, and the practical considerations for their use in physiological research. It is intended for researchers, scientists, and drug development professionals who wish to leverage these powerful tools to unravel the complexities of calcium signaling.

Understanding the Key Properties of Calcium Chelators

The efficacy of a calcium chelator in a given experimental paradigm is determined by several key parameters. A thorough understanding of these properties is crucial for selecting the appropriate tool and for the accurate interpretation of experimental data.

Dissociation Constant (Kd): The Measure of Affinity

The dissociation constant (Kd) represents the concentration of Ca²⁺ at which half of the chelator molecules are bound to calcium. It is the primary indicator of a chelator's affinity. A higher Kd value signifies lower affinity. The choice of Kd is critical and should be matched to the expected Ca²⁺ concentration in the cellular compartment of interest to ensure the indicator is operating within its sensitive range.[3]

Binding Kinetics (kon and koff): The Speed of Interaction

The association rate constant (kon) and the dissociation rate constant (koff) describe how quickly a chelator binds and releases Ca²⁺, respectively.[4] These kinetic properties are paramount for resolving rapid calcium transients.[1] An ideal indicator for fast cellular events should possess rapid binding and unbinding rates to faithfully track the brief changes in Ca²⁺ concentration.[1]

The relationship between these parameters is defined by the equation: Kd = koff / kon .

Selectivity: Distinguishing Calcium from Other Ions

A crucial characteristic of any calcium chelator is its selectivity for Ca²⁺ over other divalent cations, particularly magnesium (Mg²⁺), which is present at much higher concentrations in the cell.[5] High selectivity minimizes interference from other ions, ensuring that the measured signal accurately reflects the Ca²⁺ concentration.[5]

Classes of Low-Affinity Calcium Chelators

Low-affinity calcium chelators can be broadly categorized into two main groups: non-fluorescent buffers and fluorescent indicators. Each class serves distinct experimental purposes.

Non-Fluorescent Low-Affinity Buffers: Manipulating Intracellular Calcium

Non-fluorescent buffers are primarily used to control or "clamp" intracellular Ca²⁺ concentrations at specific levels, allowing researchers to investigate the downstream consequences of defined calcium signals.

EGTA and its Derivatives

Ethylene glycol-bis(β-aminoethyl ether)-N,N,N′,N′-tetraacetic acid (EGTA) is a classical calcium chelator known for its high selectivity for Ca²⁺ over Mg²⁺.[5] While the parent molecule has a high affinity for calcium, derivatives with lower affinity have been synthesized. A key characteristic of EGTA is its relatively slow binding kinetics compared to other chelators like BAPTA.[5] This property can be either a limitation or an advantage depending on the experimental goal. For instance, its slower buffering can be useful when trying to avoid dampening very rapid, localized Ca²⁺ signals.

BAPTA and its Derivatives

BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N′,N′-tetraacetic acid) and its derivatives are another important class of calcium buffers. They are more selective for Ca²⁺ than EGTA and exhibit much faster binding and release kinetics, making them suitable for buffering rapid Ca²⁺ transients.[6] Furthermore, their metal binding is less sensitive to pH changes compared to EGTA.[6] Several BAPTA derivatives with intermediate and low affinities for Ca²⁺ are available, which have been instrumental in studying Ca²⁺ mobilization and buffering in various cell types.[6]

Fluorescent Low-Affinity Indicators: Visualizing Calcium Dynamics

Fluorescent indicators are indispensable for real-time monitoring of intracellular Ca²⁺ dynamics. These molecules exhibit a change in their fluorescent properties upon binding to Ca²⁺.

Single-Wavelength Indicators

These indicators show an increase in fluorescence intensity upon binding Ca²⁺. While convenient and often compatible with standard microscopy equipment, quantitative measurements can be challenging due to variations in dye loading, photobleaching, and cell thickness.[4] A common approach to mitigate these issues is to express the fluorescence change as a ratio of the fluorescence at a given time to the initial fluorescence (F/F₀).[4]

-

Fluo-4 and its Analogs: Fluo-4 is a widely used green fluorescent indicator.[4] While the standard Fluo-4 has a relatively high affinity, low-affinity versions are available that allow for the measurement of high Ca²⁺ concentrations before saturation.[4]

-

Rhod-5N: This is a red-emitting low-affinity indicator. However, studies have shown that it can be an unreliable monitor of both the amplitude and kinetics of Ca²⁺ transients in some systems.[7]

-

Mag-Fluo-4: In contrast to many other low-affinity indicators, Mag-Fluo-4 has been shown to track rapid Ca²⁺ transients with high kinetic fidelity, comparable to the reliable indicator furaptra.[7][8] It also offers a better signal-to-noise ratio.[7][8] However, its fluorescence is sensitive to Mg²⁺ concentrations, which can complicate the calibration of the Ca²⁺ signal.[7]

Ratiometric Indicators

Ratiometric indicators exhibit a shift in their excitation or emission spectrum upon Ca²⁺ binding. By measuring the ratio of fluorescence at two different wavelengths, researchers can obtain more accurate and quantitative measurements of Ca²⁺ concentration, as this method corrects for variations in dye concentration, photobleaching, and cell path length.[9]

-

Fura-2FF: This is a low-affinity analog of the popular ratiometric indicator Fura-2. Fura-2FF demonstrates high specificity for Ca²⁺, a wide dynamic range, and low pH sensitivity, making it an excellent choice for many imaging applications.[10]

-

Mag-Fura-2 (Furaptra): This indicator has a low affinity for Ca²⁺ and is also sensitive to Mg²⁺.[10] It has been shown to rapidly track Ca²⁺ transients.[8]

-

BTC: While BTC can be used for visible wavelength excitation, it has limitations, including a modest dynamic range, susceptibility to photodamage, and sensitivity to pH changes.[10] Interestingly, its spectral properties change differently upon binding to Zn²⁺ compared to Ca²⁺, suggesting its potential use as a fluorescent zinc indicator.[10]

Caged Calcium Compounds: Precisely Triggering Calcium Increases

Caged calcium compounds are photolabile chelators that, upon exposure to UV light, undergo a conformational change that dramatically reduces their affinity for Ca²⁺, leading to a rapid and localized increase in free calcium concentration.

-

Nitrophenyl-EGTA (NP-EGTA): This is a superior caged calcium reagent that exhibits high selectivity for Ca²⁺ and a remarkable 12,500-fold decrease in affinity upon photolysis.[6] This allows for the precise, light-induced elevation of intracellular Ca²⁺, enabling the study of the direct consequences of a calcium signal.[6]

Data Presentation: Comparison of Low-Affinity Calcium Indicators

| Indicator | Type | Kd for Ca²⁺ (µM) | Excitation (nm) | Emission (nm) | Key Features & Considerations |

| Fura-2FF | Ratiometric | ~6 | 340/380 | 510 | High specificity, wide dynamic range, low pH sensitivity.[10] |

| Mag-Fura-2 (Furaptra) | Ratiometric | ~20 | 340/380 | 510 | Also sensitive to Mg²⁺.[10] Rapidly tracks Ca²⁺ transients.[8] |

| BTC | Ratiometric | ~12 | ~400 | ~520 | Visible light excitation, but limited dynamic range and sensitive to pH and photodamage.[10] Can also be used as a Zn²⁺ indicator.[10] |

| Fluo-4 (low affinity variants) | Single Wavelength | Varies | ~494 | ~516 | Widely used, but quantitative measurements can be challenging.[4] |

| Mag-Fluo-4 | Single Wavelength | ~22 | ~490 | ~515 | Tracks rapid Ca²⁺ transients with high fidelity.[7][8] Sensitive to Mg²⁺.[7] |

| Rhod-5N | Single Wavelength | ~320 | ~550 | ~575 | Red-emitting, but can be an unreliable reporter of Ca²⁺ dynamics.[7] |

Note: The exact spectral properties and Kd values can vary depending on the experimental conditions (e.g., pH, ionic strength, temperature).

Experimental Protocols and Methodologies

Experimental Workflow: Measuring Intracellular Calcium Transients with a Low-Affinity Fluorescent Indicator

This protocol outlines the general steps for loading cells with a low-affinity fluorescent calcium indicator and measuring changes in intracellular Ca²⁺.

Caption: Workflow for measuring intracellular Ca²⁺ with fluorescent indicators.

Detailed Steps:

-

Cell Preparation:

-

Culture cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy.

-

Ensure cells are healthy and at an appropriate confluency.

-

-

Indicator Loading (using AM esters):

-

Prepare a stock solution of the low-affinity indicator's acetoxymethyl (AM) ester form in anhydrous dimethyl sulfoxide (DMSO). AM esters are membrane-permeant, allowing the dye to enter the cell.[11]

-

Dilute the stock solution to the final working concentration in a physiological buffer (e.g., Hanks' Balanced Salt Solution). The optimal concentration needs to be determined empirically for each cell type and indicator to achieve adequate signal without causing cellular toxicity or excessive buffering.

-

Incubate the cells with the dye-containing solution for a specific period (typically 30-60 minutes) at an appropriate temperature (e.g., 37°C).

-

-

Washing and De-esterification:

-

Wash the cells with fresh buffer to remove the extracellular dye.

-

Incubate the cells for an additional period (e.g., 30 minutes) to allow intracellular esterases to cleave the AM groups, trapping the active, fluorescent form of the indicator inside the cell.[11]

-

-

Imaging:

-

Mount the dish or coverslip on a fluorescence microscope equipped with the appropriate excitation and emission filters for the chosen indicator.

-

Acquire a baseline fluorescence signal before applying a stimulus.

-

Introduce the stimulus (e.g., a neurotransmitter, growth factor, or electrical stimulation) and record the changes in fluorescence over time.

-

-

Data Analysis:

-

For single-wavelength indicators, the change in fluorescence is often expressed as a ratio of the fluorescence at a given time (F) to the initial baseline fluorescence (F₀), i.e., F/F₀.

-

For ratiometric indicators, the ratio of the fluorescence intensities at the two wavelengths is calculated and can be calibrated to determine the absolute Ca²⁺ concentration.

-

Experimental Protocol: Using Caged Calcium to Induce a Localized Calcium Increase

This protocol describes the use of a caged calcium compound like NP-EGTA to study the effects of a rapid, localized increase in intracellular Ca²⁺.

Caption: Workflow for using caged calcium compounds.

Detailed Steps:

-

Loading the Caged Compound and a Reporter:

-

The caged calcium compound (e.g., NP-EGTA) is typically loaded into the cell via a patch pipette during whole-cell electrophysiological recordings. This allows for precise control over the intracellular concentration.

-

A fluorescent calcium indicator is often co-loaded to visualize the resulting Ca²⁺ transient.

-

-

Photolysis:

-

A focused UV light source (e.g., a laser or a flash lamp) is directed to a specific region of interest within the cell.

-

A brief pulse of UV light is delivered to photolyze the caged compound, causing a rapid release of Ca²⁺.

-

-

Measurement and Analysis:

-

The physiological response of interest (e.g., a change in membrane current, exocytosis, or cytoskeletal rearrangement) is recorded simultaneously with the fluorescence signal from the Ca²⁺ indicator.

-

The temporal correlation between the induced Ca²⁺ increase and the physiological event provides strong evidence for a causal relationship.

-

Causality and Self-Validation in Experimental Design

The trustworthiness of data generated using calcium chelators hinges on a self-validating experimental design. This involves a series of controls and considerations to ensure that the observed effects are indeed due to the changes in Ca²⁺ and not artifacts of the experimental manipulation.

The Causality Chain: Linking Chelator Properties to Experimental Outcomes

Caption: The influence of chelator properties on experimental interpretation.

-

Choice of Chelator: The selection of a chelator with appropriate Kd and kinetics is the first critical step. Using a chelator that is too slow may miss rapid events, while one with too high an affinity may buffer the signal into oblivion.

-

Concentration Matters: The concentration of the exogenous chelator must be carefully considered. High concentrations can overwhelm the endogenous Ca²⁺ buffering systems and significantly alter the natural Ca²⁺ dynamics.[3] It is advisable to use the lowest concentration that provides an adequate signal-to-noise ratio.

-

Controls are Key:

-

No-Dye Control: Perform experiments on cells that have undergone the same loading procedure but without the chelator to control for any effects of the loading process itself.

-

Multiple Indicators: If possible, confirm key findings with a second, structurally different indicator with similar properties to rule out off-target effects of a particular dye.

-

Buffering Controls: When using non-fluorescent buffers, it is crucial to demonstrate that the observed effects are specifically due to the chelation of Ca²⁺. This can be done by using a buffer with a different affinity or by showing that a structurally similar but non-chelating molecule has no effect.

-

Conclusion: The Power and Precision of Low-Affinity Calcium Chelators

Low-affinity calcium chelators are powerful and indispensable tools for the modern cell biologist and physiologist. By enabling the accurate measurement and manipulation of high-concentration Ca²⁺ signals, they provide a window into the intricate and dynamic world of calcium signaling. A thorough understanding of their properties, coupled with a rigorous and self-validating experimental design, will undoubtedly continue to yield profound insights into the fundamental mechanisms of life and disease.

References

-

FluoroFinder. (2022, April 19). Newsletter: Fluorescent Probes for Intracellular Calcium Measurement. Retrieved from [Link]

-

Andor - Oxford Instruments. (n.d.). How Does Calcium Imaging Work | Calcium Indicators. Retrieved from [Link]

-

Hyrc, K., Bownik, M., & Dempsher, D. P. (2000). Ionic selectivity of low-affinity ratiometric calcium indicators: Mag-Fura-2, Fura-2FF and BTC. Cell Calcium, 27(2), 75–86. Retrieved from [Link]

-

Carter, R. J., & Lnenicka, G. A. (1998). Modulation of hippocampal synaptic transmission by low concentrations of cell-permeant Ca2+ chelators: effects of Ca2+ affinity, chelator structure and binding kinetics. Neuroscience, 84(1), 49–61. Retrieved from [Link]

-

Schwaller, B. (2010). Physiology of intracellular calcium buffering. Physiological Reviews, 90(4), 1565–1647. Retrieved from [Link]

-

Pape, P. C., Jong, D. S., & Chandler, W. K. (2009). Low-affinity Ca2+ indicators compared in measurements of skeletal muscle Ca2+ transients. Biophysical Journal, 97(7), 2018–2028. Retrieved from [Link]

-

ION Biosciences. (n.d.). Calcium Indicators | Calcium Assays. Retrieved from [Link]

-

Smith, G. L., & Launikonis, B. S. (2016). A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells. Cell Calcium, 60(5), 312–322. Retrieved from [Link]

-

Wikipedia. (n.d.). Adenosine triphosphate. Retrieved from [Link]

-

Pape, P. C., Jong, D. S., & Chandler, W. K. (2009). Low-Affinity Ca2+ Indicators Compared in Measurements of Skeletal Muscle Ca2+ Transients. Biophysical Journal, 97(7), 2018–2028. Retrieved from [Link]

-

Carvalho, C. A. (1978). High and low affinity Ca2+ binding to the sarcoplasmic reticulum: use of a high-affinity fluorescent calcium indicator. Journal of Neurochemistry, 30(5), 1149–1155. Retrieved from [Link]

Sources

- 1. A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Physiology of intracellular calcium buffering - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Newsletter: Fluorescent Probes for Intracellular Calcium Measurement - FluoroFinder [fluorofinder.com]

- 4. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]

- 5. Exploring the Role of EGTA as a Calcium Chelator in Physiological Research and Applications [thinkdochemicals.com]

- 6. Chelators, Calibration Buffers, Ionophores and Cell-Loading Reagents—Section 19.8 | Thermo Fisher Scientific - SG [thermofisher.com]

- 7. Low-Affinity Ca2+ Indicators Compared in Measurements of Skeletal Muscle Ca2+ Transients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Low-affinity Ca2+ indicators compared in measurements of skeletal muscle Ca2+ transients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Calcium Indicators | Thermo Fisher Scientific - TW [thermofisher.com]

- 10. researchgate.net [researchgate.net]

- 11. ionbiosciences.com [ionbiosciences.com]

Kinetics of calcium binding to 5,5'-difluoro BAPTA

Kinetics and Thermodynamics of Calcium Binding to 5,5'-Difluoro BAPTA: A Technical Guide for F NMR Probes

Executive Summary

5,5'-Difluoro BAPTA (5F-BAPTA) is a specialized calcium chelator designed primarily for

This guide details the thermodynamic stability (

Chemical Identity and Thermodynamic Stability

5F-BAPTA is a derivative of the rapid calcium chelator BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid). The substitution of fluorine atoms at the 5,5' positions of the aromatic rings serves two purposes: it introduces an NMR-active nucleus (

Dissociation Constant ( )

The affinity of 5F-BAPTA for

Table 1: Comparative Thermodynamics of BAPTA Derivatives

| Chelator | Substituent | NMR Exchange Regime | ||

| BAPTA | H | ~160 nM | ~700 nM | N/A (No |

| 5,5'-Difluoro BAPTA | -F (5,5' pos) | 635 - 760 nM | ~700 - 800 nM | Slow |

| 4,4'-Difluoro BAPTA | -F (4,4' pos) | ~1.6 | ~2.0 | Fast |

| 5,5'-Dimethyl BAPTA | -CH | ~40 nM | ~150 nM | N/A |

Data compiled from Smith et al. (1987) and Pethig et al. (1989).

Technical Insight: The

of 5F-BAPTA is relatively insensitive to pH changes between 6.0 and 8.0, making it a robust probe for intracellular environments where pH fluctuations might confound fluorescent measurements.

Kinetic Profile: The "Slow Exchange" Mechanism

The utility of 5F-BAPTA in NMR spectroscopy is defined by its kinetic behavior relative to the Larmor frequency difference between the free and bound states.

The Kinetic Scheme

The binding equilibrium is described by a simple bimolecular association and unimolecular dissociation:

Rate Constants

-

Association Rate (

): Like the parent BAPTA, 5F-BAPTA binds calcium near the diffusion-controlled limit. -

Dissociation Rate (

): Calculated from the equilibrium constant (-

Using

and

-

NMR Exchange Regimes

The distinction between 5,5'-difluoro and 4,4'-difluoro derivatives lies in the relationship between the exchange rate (

-

(Frequency Difference): For 5F-BAPTA, the

-

The Condition:

-

Slow Exchange (5F-BAPTA): The lifetime of the complex is sufficiently long that the NMR spectrometer "sees" two distinct populations.

-

Fast Exchange (4F-BAPTA): The exchange is rapid, resulting in a single, weighted-average peak.

-

Why this matters: In the slow exchange regime provided by 5F-BAPTA, you can integrate the area under the "Free" peak and the "Bound" peak separately. The ratio of these areas gives the ratio of concentrations directly, independent of total probe concentration.

Kinetic Signaling Pathway Diagram

Caption: Kinetic equilibrium of 5F-BAPTA. The slow

Experimental Methodology: F NMR Determination of

This protocol outlines the self-validating workflow for determining intracellular calcium using the acetoxymethyl (AM) ester form of 5F-BAPTA.[1][2]

Reagents and Setup

-

Probe: 5,5'-Difluoro BAPTA-AM (cell-permeant).

-

Solvent: DMSO (anhydrous) with 20% Pluronic F-127 to aid dispersion.

-

Hardware: NMR Spectrometer equipped with a

F probe (typically 300-500 MHz proton equivalent).

Step-by-Step Protocol

-

Loading:

-

Incubate cells (e.g., thymocytes, cardiomyocytes) with 5F-BAPTA-AM (typically 5-20

M) for 30-60 minutes at 37°C. -

Mechanism:[3] The non-polar AM ester crosses the plasma membrane. Intracellular esterases hydrolyze the ester groups, trapping the polar 5F-BAPTA free acid inside the cytosol.

-

-

Wash:

-

Wash cells 2x with calcium-free buffer to remove extracellular probe. This ensures all NMR signals originate from the intracellular compartment.

-

-

Acquisition:

-

Acquire

F NMR spectra. -

Expectation: You will observe two resonances.

-

Peak A (Free): Corresponds to unbound 5F-BAPTA.

-

Peak B (Bound): Corresponds to Ca-(5F-BAPTA), shifted downfield by ~6 ppm (depending on referencing).

-

-

-

Calculation:

-

Integrate the area of Peak A (

) and Peak B ( -

Calculate

using the equilibrium equation:

-

Experimental Workflow Diagram

Caption: Workflow for 5F-BAPTA loading and analysis. Hydrolysis is the critical step for intracellular trapping.

Applications and Limitations

Why Choose 5F-BAPTA?

-

Absolute Calibration: Unlike fluorescence, which requires

and -

Interference Immunity: The

F signal is not affected by cell autofluorescence, light scattering, or photobleaching. -

Buffering: Due to its

(~700 nM), it buffers calcium in the physiological "stimulated" range, making it less likely to blunt small resting transients compared to high-affinity BAPTA.

Limitations

-

Sensitivity: NMR is inherently less sensitive than fluorescence. High intracellular concentrations (0.1 - 1.0 mM) of the chelator are required, which significantly adds to the cellular calcium buffering capacity (the "buffer effect").

-

Time Resolution: NMR acquisition times (minutes) are far slower than fluorescence (milliseconds). 5F-BAPTA measures steady-state or average calcium levels, not rapid synaptic transients.

References

-

Smith, G. A., Hesketh, T. R., Metcalfe, J. C., Feeney, J., & Morris, P. G. (1983). Intracellular calcium measurements by 19F NMR of fluorine-labeled chelators. Proceedings of the National Academy of Sciences, 80(23), 7178-7182.

-

Pethig, R., Kuhn, M., Payne, R., Adler, E., Chen, T. H., & Jaffe, L. F. (1989). On the dissociation constants of BAPTA-type calcium buffers. Cell Calcium, 10(7), 491-498.

-

Metcalfe, J. C., Hesketh, T. R., & Smith, G. A. (1985). Free cytosolic Ca2+ measurements with fluorine-labelled indicators. Cell Calcium, 6(1-2), 183-195.

-

Thermo Fisher Scientific. (n.d.). Ca2+ affinities of BAPTA chelators—Table 19.7. Molecular Probes Handbook.

Sources

- 1. Determination of intracellular calcium in vivo via fluorine-19 nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Determination of intracellular calcium in vivo via fluorine-19 nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ca2+ affinities of BAPTA chelators—Table 19.7 | Thermo Fisher Scientific - KR [thermofisher.com]

Technical Guide: BAPTA-AM vs. BAPTA Tetrapotassium Salt

The following technical guide is structured to serve as a definitive reference for experimental design involving rapid calcium chelation.

Mechanistic Distinctions, Application Logic, and Validated Protocols

Executive Summary: The Chelation Paradox

In calcium signaling research, the choice of chelator form is not merely about solubility—it is a fundamental decision about temporal control and spatial access .

While both BAPTA-AM and BAPTA Tetrapotassium (K+) Salt share the same core BAPTA moiety—renowned for its rapid

-

BAPTA-AM is a prodrug-like ester designed for non-invasive, bulk loading of intact cell populations. It relies on endogenous enzymatic machinery for activation.

-

BAPTA K+ Salt is the bio-active species designed for physical introduction (patch pipette or microinjection), offering precise, user-defined concentration clamping without metabolic byproducts.

Critical Rule: Never use the AM form in a patch pipette, and never add the Salt form to the extracellular bath expecting intracellular effect.

Chemical & Functional Comparison

The following table synthesizes the physicochemical divergences that dictate experimental utility.

| Feature | BAPTA-AM (Acetoxymethyl ester) | BAPTA Tetrapotassium Salt (K4-BAPTA) |

| Chemical State | Hydrophobic, uncharged ester (Prodrug) | Hydrophilic, ionic salt (Active Drug) |

| Membrane Permeability | Permeable (Passive diffusion) | Impermeable (Requires physical breach) |

| Calcium Binding | Inactive (Must be hydrolyzed) | Active (Immediate chelation) |

| Intracellular Entry | Incubation (Loading) | Patch Pipette / Microinjection |

| Byproducts | Formaldehyde, Acetic Acid, Protons | None |

| Primary Application | Calcium Imaging, Flow Cytometry, High-Throughput Screening | Whole-Cell Patch Clamp, LTP/LTD Studies |

| Solubility | DMSO (Stock), requires Pluronic F-127 for aqueous | Water / Intracellular Buffer |

Mechanistic Pathways & Causality

Understanding the entry mechanism is vital for troubleshooting "failed" experiments.

BAPTA-AM: The "Trojan Horse" Mechanism

BAPTA-AM enters the cell masked by non-polar acetoxymethyl esters. Once cytosolic, ubiquitous intracellular esterases cleave these groups.[1] This restores the carboxylate negative charges, trapping the molecule inside.

-

The Risk: Incomplete hydrolysis leaves an inactive, lipophilic molecule that can partition into organelles (compartmentalization).

-

The Toxicity: Hydrolysis releases formaldehyde and protons, potentially acidifying the cytosol or causing oxidative stress if concentrations exceed 10-20 µM.

BAPTA K+ Salt: Direct Cytosolic Clamping

In electrophysiology, the K+ salt is dissolved in the internal pipette solution. Upon "breaking in" (rupturing the membrane patch), the chelator diffuses from the pipette into the cytosol.

-

The Advantage: You control the exact concentration (e.g., 10 mM for "hard" buffering).

-

The Causality: Because BAPTA is a fast chelator (unlike EGTA), it intercepts Ca²⁺ ions before they can diffuse to sensors located nanometers away from the channel pore (spatial buffering).

Visualization: Cellular Processing Pathways

Caption: Mechanistic comparison of BAPTA-AM entry via esterase hydrolysis versus direct cytosolic delivery of BAPTA K+ Salt via patch pipette.

Validated Experimental Protocols

These protocols are designed to minimize common failure modes: precipitation (AM form) and incomplete dissolution (Salt form).

Protocol A: Non-Invasive Loading with BAPTA-AM